Curvularin
Overview
Description
Curvularin is a macrolide compound that has been isolated from various fungal strains, including endophytic fungi and marine-derived fungi. It is known for its anti-inflammatory and cytotoxic properties, which have been demonstrated in various biological assays. The compound has been the subject of several synthetic studies aiming to elucidate its structure and to explore its potential therapeutic applications .
Synthesis Analysis
The total synthesis of curvularin and its derivatives has been achieved through various strategies. One approach involved key steps such as diastereoselective hydrogenation, Sharpless kinetic resolution, and epoxide openings to confirm the absolute configurations of curvularides A-E . Another synthesis strategy utilized Kochi oxidative decarboxylation and ring-closing metathesis reactions to create curvularin homologues with different ring sizes . Additionally, palladium-catalyzed carbonylation and aryne acyl-alkylation have been employed as innovative methods to synthesize curvularin and its analogues . A unified approach has also been developed to synthesize a range of curvularin-type metabolites with high yields and few steps .
Molecular Structure Analysis
The molecular structures of curvularin and its derivatives have been established through comprehensive spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). X-ray crystallographic analysis has also been used to confirm the structure of certain derivatives . These studies have revealed that structural variations, such as sulfur substitution or the presence of a double bond, can significantly influence the biological activity of curvularin analogues .
Chemical Reactions Analysis
Curvularin undergoes various chemical reactions that are crucial for its biological activity. For instance, the opening of the 12-membered lactone ring and blocking the phenol functionality in curvularin-type metabolites have been suggested to decrease their anti-inflammatory activity . The synthesis of curvularin derivatives often involves esterification, Friedel-Crafts acylation, and metathesis reactions, which are key to constructing the macrolide core and introducing functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of curvularin and its derivatives are closely related to their biological activities. For example, the cytotoxic and antibacterial activities of curvularin glycosides and analogues have been evaluated, with some compounds showing potent effects against cancer cell lines and bacterial growth . The anti-inflammatory effects of curvularin derivatives have been linked to their ability to inhibit the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the suppression of pro-inflammatory mediators and cytokines via the inhibition of the NF-κB signaling pathway .
Scientific Research Applications
Summary of the Application
Curvularin-type metabolites, including a new derivative, were isolated from a marine-derived fungal strain Penicillium sp. SF-5859. These metabolites were evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
Methods of Application
The structures of these metabolites were established by comprehensive spectroscopic analyses, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .
Results or Outcomes
Among these metabolites, some were shown to strongly inhibit LPS-induced overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) with IC50 values ranging from 1.9 μM to 18.1 μM, and from 2.8 μM to 18.7 μM, respectively .
2. Inhibition of Nitric Oxide Production in Macrophages
Summary of the Application
Four new curvularin-type macrolides, Sumalactones A–D, along with two known analogues, curvularin and dehydrocurvularin, were isolated from Penicillium Sumatrense, a marine fungus isolated from deep-sea sediments .
Methods of Application
The absolute configurations of compounds 1–4 were determined by CD spectra and modified Mosher’s method .
Results or Outcomes
Dehydrocurvularin showed significant inhibition activity towards LPS-induced nitric oxide production in RAW 264.7 macrophages with an IC50 value of 0.91 μM .
3. Anti-Cancer Effects
Summary of the Application
Curvularia species contain several diverse groups of secondary metabolites including alkaloids, terpenes, polyketides, and quinones. These possess various biological activities including anti-cancer .
Methods of Application
The exact methods of application are not specified in the source, but typically involve in vitro testing on cancer cell lines .
4. Production of Enzymes of Industrial Value
Summary of the Application
Some species of Curvularia are known for their beneficial implications like production of enzymes of industrial value .
Methods of Application
The exact methods of application are not specified in the source, but typically involve fermentation processes .
5. Nematicide Production
Summary of the Application
βγ-Dehydrocurvularin and related compounds have been identified as nematicides of Pratylenchus penetrans, a plant-parasitic nematode .
Methods of Application
The exact methods of application are not specified in the source, but typically involve testing the compounds on the nematodes .
6. Biogas and Biodiesel Production
Summary of the Application
Some species of Curvularia are known for their applications in the field of biogas and biodiesel production .
Methods of Application
The exact methods of application are not specified in the source, but typically involve fermentation processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5S)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUIGYAPSXCJFC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017585 | |
Record name | Curvularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Curvularin | |
CAS RN |
10140-70-2 | |
Record name | (-)-Curvularin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10140-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Curvularin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curvularin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10140-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CURVULARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT39K5T3BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.